molecular formula C13H16N4 B3818407 4-[2-(dimethylamino)phenyl]-6-methyl-2-pyrimidinamine

4-[2-(dimethylamino)phenyl]-6-methyl-2-pyrimidinamine

Cat. No. B3818407
M. Wt: 228.29 g/mol
InChI Key: CFYKPBXGRROARN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(dimethylamino)phenyl]-6-methyl-2-pyrimidinamine, also known as DMAPP, is a chemical compound that belongs to the class of pyrimidine derivatives. DMAPP has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.

Mechanism of Action

4-[2-(dimethylamino)phenyl]-6-methyl-2-pyrimidinamine exerts its biological effects through the inhibition of various enzymes and receptors involved in cellular signaling pathways. For example, it has been shown to inhibit the activity of nitric oxide synthase, an enzyme involved in the production of nitric oxide, which plays a key role in inflammation and immune response. This compound has also been found to modulate the activity of various ion channels and receptors, such as the transient receptor potential melastatin 8 (TRPM8) channel, which is involved in the sensation of cold and pain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), in various cell types. This compound has also been shown to inhibit the proliferation and migration of cancer cells, suggesting its potential as an anticancer agent. In addition, this compound has been found to modulate the activity of various ion channels and receptors, leading to its potential use as a painkiller and anti-itch agent.

Advantages and Limitations for Lab Experiments

4-[2-(dimethylamino)phenyl]-6-methyl-2-pyrimidinamine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. This compound has also been shown to exhibit a wide range of biological activities, making it a versatile tool for studying various cellular processes. However, this compound also has some limitations. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions used. In addition, this compound has not been extensively studied in vivo, limiting its potential applications in animal models.

Future Directions

There are several future directions for research on 4-[2-(dimethylamino)phenyl]-6-methyl-2-pyrimidinamine. One potential area of interest is its potential as an anticancer agent. Further studies are needed to determine its efficacy and safety in vivo, as well as its mechanism of action in cancer cells. Another potential direction is its use as a painkiller and anti-itch agent. This compound has been shown to modulate the activity of various ion channels and receptors involved in pain and itch sensation, making it a promising candidate for drug development in this area. Finally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in various cellular processes.

Scientific Research Applications

4-[2-(dimethylamino)phenyl]-6-methyl-2-pyrimidinamine has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has also been shown to modulate the activity of various enzymes and receptors, making it a promising candidate for drug discovery and development.

properties

IUPAC Name

4-[2-(dimethylamino)phenyl]-6-methylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c1-9-8-11(16-13(14)15-9)10-6-4-5-7-12(10)17(2)3/h4-8H,1-3H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYKPBXGRROARN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)C2=CC=CC=C2N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.